N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-Benzylidene-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-Benzylidene-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 5-chlorothiophen-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
302918-74-7 |
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Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-14-7-6-13(22-14)11-8-12(19-18-11)15(21)20-17-9-10-4-2-1-3-5-10/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
IWRXTXZQDFLTTN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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